Research with free gossypol is plagued by rapid oxidation and inconsistent properties, compromising reproducibility and enantiomeric purity. • Stable crystalline complex eliminates oxidation-related degradation and color change, delivering >98% purity and consistent material. • Essential for crystallization-based resolution of the active (-)-enantiomer, a potent Bcl-2 inhibitor for oncology studies. • Reliable solubility in standard organic solvents ensures reproducible in vitro and in vivo formulation development.
Gossypol Acetic Acid (CAS 12542-36-8) is the crystalline complex of the natural polyphenolic aldehyde, gossypol, and acetic acid. This form is widely used in pharmaceutical and research applications to leverage the biological activities of gossypol, which include anticancer and antifertility properties. The formation of the acetic acid complex provides a more stable, crystalline solid with improved handling characteristics and higher purity compared to free gossypol, which is known for its tendency to oxidize and discolor. This makes Gossypol Acetic Acid a preferred procurement choice for applications requiring consistent quality and reliable performance.
Substituting Gossypol Acetic Acid with its parent compound, free gossypol (CAS 303-45-7), presents significant challenges in processability and reproducibility. Free gossypol is prone to oxidation, discoloration, and solvent-dependent tautomerization, leading to inconsistent material properties and performance. The acetic acid complex offers higher stability, lower hygroscopicity, and is easier to store, ensuring lot-to-lot consistency crucial for pharmaceutical research and industrial production. Furthermore, the crystalline nature of the acetic acid complex facilitates purification and the isolation of specific enantiomers, a critical step that is inefficient with the amorphous and less stable free form. Therefore, for applications demanding high purity, defined stereochemistry, and reliable stability, Gossypol Acetic Acid is the required starting material.
Gossypol Acetic Acid demonstrates significantly improved stability compared to free gossypol. While free gossypol is susceptible to rapid oxidation and discoloration, the acetic acid complex can be stored stably for up to 2 years at -20°C in the dark. This long-term stability minimizes lot-to-lot variability and ensures consistent performance in assays, which is a critical issue with free gossypol that can degrade or undergo tautomeric shifts in solution over short periods.
| Evidence Dimension | Storage Stability |
| Target Compound Data | Stable for 2 years at -20°C when stored in the dark. |
| Comparator Or Baseline | Free Gossypol: Prone to oxidation and discoloration; unstable in various solvents over days. |
| Quantified Difference | Offers multi-year stability versus the short-term, condition-dependent stability of the free form. |
| Conditions | Standard laboratory storage conditions for solid compounds. |
This ensures experimental reproducibility and reduces the need for frequent re-qualification of starting materials, lowering research and development costs.
Gossypol Acetic Acid precipitates as a stable, crystalline solid, which is a key advantage for handling, purification, and downstream processing. This crystalline nature is fundamental to its use as a raw material for producing high-purity gossypol and for resolving its constituent enantiomers, as single, non-racemic crystals can be grown from solutions of the acetic acid complex. In contrast, free gossypol is typically an amorphous solid that is more difficult to purify to high levels and is not amenable to chiral resolution by crystallization.
| Evidence Dimension | Physical Form and Purity |
| Target Compound Data | Crystalline solid, enabling high purity (e.g., >99%) via recrystallization. |
| Comparator Or Baseline | Free Gossypol: Typically an amorphous solid (≥85% purity), difficult to purify further without complexation. |
| Quantified Difference | Enables achievement of >99% purity through standard crystallization, a significant increase over the typical purity of commercial free gossypol. |
| Conditions | Standard laboratory and industrial crystallization/purification processes. |
Procuring the crystalline acetic acid form is essential for workflows requiring high purity and for the preparation of enantiomerically pure gossypol.
Racemic Gossypol Acetic Acid is the critical precursor for accessing enantiomerically pure forms, particularly the more biologically active (-)-gossypol. Studies consistently show that (-)-gossypol exhibits greater growth inhibition and pro-apoptotic activity in cancer cell lines compared to the racemic (±)-gossypol or the (+)-enantiomer. For example, in UM-SCC cell lines, (-)-gossypol showed significantly greater growth inhibition than (±)-gossypol (p<0.001). The acetic acid complex facilitates the resolution of these enantiomers through crystallization techniques, a process not feasible with free gossypol.
| Evidence Dimension | Biological Activity (as precursor) |
| Target Compound Data | Serves as the key intermediate to isolate (-)-Gossypol, which has a Ki of 0.32 µM for Bcl-2. |
| Comparator Or Baseline | Racemic (±)-Gossypol (from the acetic acid complex) has a Ki of 0.2-0.3 mM for Bcl-2. |
| Quantified Difference | The isolated (-)-enantiomer is approximately 1000-fold more potent as a Bcl-2 inhibitor than the racemic mixture. |
| Conditions | Cell-free binding assays for Bcl-2 family proteins. |
For research targeting Bcl-2 family proteins or requiring maximum potency, starting with Gossypol Acetic Acid to produce or procure the (-)-enantiomer is non-negotiable.
For any workflow in pharmaceutical development or medicinal chemistry that requires gossypol as a starting material, the acetic acid complex is the preferred choice. Its documented stability reduces the risk of introducing impurities from degradation, ensuring the synthesis begins with a well-characterized, high-purity precursor.
When investigating biological mechanisms where potency is critical, such as inhibiting Bcl-2 family proteins in oncology research, using the more active (-)-enantiomer is essential. Gossypol Acetic Acid is the established raw material for the crystallization-based resolution required to produce this enantiopure compound.
In the development of formulations, the consistent crystalline form and purity of Gossypol Acetic Acid provide predictable solubility in organic solvents like methanol, ethanol, and acetone. This contrasts with the variable properties of free gossypol, making the acetic acid complex a more reliable component for creating reproducible formulations for in vitro and in vivo testing.
Irritant;Health Hazard